(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine is an organic compound that belongs to the class of hydroxyimines. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of an imine, and an allyloxy group attached to the phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine can be achieved through several synthetic routes. One common method involves the condensation of 2-(prop-2-en-1-yloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired hydroxyimine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- (E)-N-hydroxy-1-[2-(methoxy)phenyl]methanimine
- (E)-N-hydroxy-1-[2-(ethoxy)phenyl]methanimine
- (E)-N-hydroxy-1-[2-(butoxy)phenyl]methanimine
Comparison:
- Structural Differences: The main difference lies in the substituent attached to the phenyl ring (allyloxy vs. methoxy, ethoxy, butoxy).
- Reactivity: The presence of different alkoxy groups can influence the reactivity and stability of the compound.
- Applications: While all these compounds can be used in similar research applications, the specific properties and reactivity of (E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine make it unique for certain studies, particularly those involving allylic substitution reactions.
Properties
CAS No. |
16198-35-9 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h2-6,8,12H,1,7H2 |
InChI Key |
PCWLXHIQGXUSCE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1C=NO |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.